molecular formula C18H21ClN4O2 B5589233 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone

5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone

Cat. No. B5589233
M. Wt: 360.8 g/mol
InChI Key: LDDPXPLKYSXSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is a chemical compound that belongs to the class of pyrazolone derivatives. It is a synthetic molecule that is widely used in scientific research for its unique properties. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various cellular pathways, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It also has the ability to modulate the activity of various receptors such as GABA-A and NMDA receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone in lab experiments is its ability to interact with various biological targets. This makes it a versatile molecule that can be used in various assays. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for the research of 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone. One of the areas of interest is its potential use in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects, making it a potential therapeutic agent for these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in drug development.

Synthesis Methods

The synthesis of 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone involves a multi-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with butylamine to form 4-chlorobenzoylbutylamine. This intermediate is then reacted with pyrazolone to form the final product.

Scientific Research Applications

5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone has been extensively studied for its potential use in drug development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-2-3-4-15-11-22(14-7-5-13(19)6-8-14)17(24)12-23(15)18(25)16-9-10-20-21-16/h5-10,15H,2-4,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPXPLKYSXSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone

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